molecular formula C21H19Br2N5O2S2 B14273952 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- CAS No. 135575-61-0

4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl-

Cat. No.: B14273952
CAS No.: 135575-61-0
M. Wt: 597.4 g/mol
InChI Key: UPKOBZRDVJAEHE-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with bromine atoms and a thiadiazole moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with appropriate reagents to form the quinazolinone core.

    Bromination: The quinazolinone core is then brominated at the 6 and 8 positions using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Thiadiazole Formation: The thiadiazole moiety is introduced through the reaction of appropriate thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step involves coupling the brominated quinazolinone with the thiadiazole derivative under suitable conditions to obtain the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with oxidized functional groups.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with new functional groups replacing the bromine atoms.

Scientific Research Applications

4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- involves interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Altering Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4(3H)-Quinazolinone, 6,8-dibromo-2-methyl-: Lacks the thiadiazole moiety.

    4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-: Lacks the 2-methyl group.

Uniqueness

4(3H)-Quinazolinone, 6,8-dibromo-3-(5-((2-hydroxy-3-((2-methylphenyl)amino)propyl)thio)-1,3,4-thiadiazol-2-yl)-2-methyl- is unique due to the presence of both the thiadiazole moiety and the 2-methyl group, which may impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

135575-61-0

Molecular Formula

C21H19Br2N5O2S2

Molecular Weight

597.4 g/mol

IUPAC Name

6,8-dibromo-3-[5-[2-hydroxy-3-(2-methylanilino)propyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylquinazolin-4-one

InChI

InChI=1S/C21H19Br2N5O2S2/c1-11-5-3-4-6-17(11)24-9-14(29)10-31-21-27-26-20(32-21)28-12(2)25-18-15(19(28)30)7-13(22)8-16(18)23/h3-8,14,24,29H,9-10H2,1-2H3

InChI Key

UPKOBZRDVJAEHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCC(CSC2=NN=C(S2)N3C(=NC4=C(C3=O)C=C(C=C4Br)Br)C)O

Origin of Product

United States

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